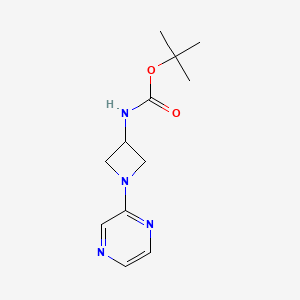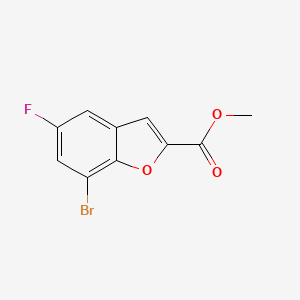
Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate
Vue d'ensemble
Description
“Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate” is a chemical compound with the CAS Number: 1398504-34-1 . It has a molecular weight of 273.06 and its IUPAC name is methyl 7-bromo-5-fluoro-1-benzofuran-2-carboxylate . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H6BrFO3/c1-14-10(13)8-3-5-2-6(12)4-7(11)9(5)15-8/h2-4H,1H3 . This code provides a specific representation of the molecule’s structure, including the positions of the bromine, fluorine, and carboxylate groups.Physical And Chemical Properties Analysis
“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 273.06 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Synthesis of Triazole Derivatives : The compound has been utilized in the synthesis of various triazole derivatives. For instance, Pokhodylo and Obushak (2019) demonstrated its use in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, a crucial step in the creation of [1,2,3]Triazolo[1,5-a]quinoline (Pokhodylo & Obushak, 2019).
Synthesis of Pyridine Derivatives : Hirokawa, Horikawa, and Kato (2000) described the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a molecule of interest for its receptor antagonist properties. The process included the reaction of methyl 2,6-difluoropyridine-3-carboxylate with various reagents, demonstrating the versatility of halogenated benzofuran derivatives in medicinal chemistry (Hirokawa, Horikawa, & Kato, 2000).
C-methylation of Carboxylic Acids : Meisters and Mole (1974) explored the exhaustive C-methylation of carboxylic acids to form t-butyl compounds. This process is significant in modifying the structure of various compounds, including halogenated benzofuran derivatives, for different applications in organic synthesis (Meisters & Mole, 1974).
Antimicrobial Activities : Sanjeeva, Rao, Prasad, and Ramana (2021) reported the synthesis and evaluation of antimicrobial activities of novel triazole derivatives starting from 5-bromobenzofuran-2-carboxylic acid. Their findings highlight the potential of halogenated benzofuran derivatives in developing new antimicrobial agents (Sanjeeva, Rao, Prasad, & Ramana, 2021).
Synthesis of Heteroaryl Compounds : Fu, Zhao, Bruneau, and Doucet (2012) discovered that methyl 5-bromo-2-furoate, a related compound, is an effective reagent for the palladium-catalysed direct arylation of heteroaromatics. This finding is crucial for the synthesis of biheteroaryl compounds in pharmaceutical chemistry (Fu, Zhao, Bruneau, & Doucet, 2012).
Safety and Hazards
The safety information for “Methyl 7-bromo-5-fluorobenzofuran-2-carboxylate” indicates that it has several hazard statements: H302, H315, H320, H335 . These correspond to potential hazards related to ingestion, skin contact, eye contact, and inhalation respectively . The precautionary statements include P264, P270, P301+P312, and P330 , which provide guidance on measures to take to prevent and respond to exposure.
Propriétés
IUPAC Name |
methyl 7-bromo-5-fluoro-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFO3/c1-14-10(13)8-3-5-2-6(12)4-7(11)9(5)15-8/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJTWZUOIKDBDQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC(=CC(=C2O1)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186604 | |
| Record name | 2-Benzofurancarboxylic acid, 7-bromo-5-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1398504-34-1 | |
| Record name | 2-Benzofurancarboxylic acid, 7-bromo-5-fluoro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1398504-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzofurancarboxylic acid, 7-bromo-5-fluoro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901186604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(aminomethyl)cyclopentyl]methanesulfonamide hydrochloride](/img/structure/B3047380.png)
![1$l^{6}-Thia-4-azaspiro[5.5]undecane-1,1-dione](/img/structure/B3047381.png)

![methyl [4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3047386.png)


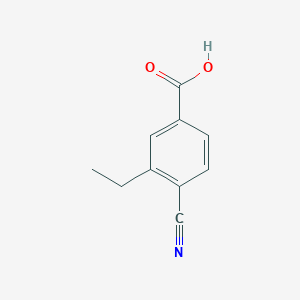
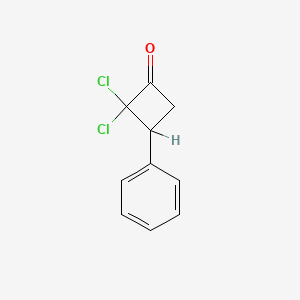
![3-[(4-Fluorophenyl)ethynyl]aniline](/img/structure/B3047396.png)
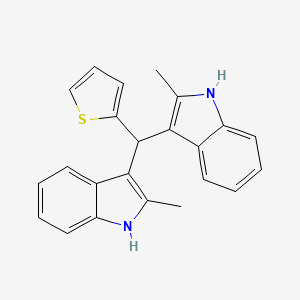

![(R)-5-(2-((Tert-butyldimethylsilyl)oxy)ethyl)-4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-D]pyrimidine](/img/structure/B3047399.png)
